Bismuth subgallate hydrate chemical structure and coordination
Bismuth subgallate hydrate chemical structure and coordination
An In-Depth Technical Guide to the Chemical Structure and Coordination of Bismuth Subgallate Hydrate
Executive Summary
For over a century, bismuth subgallate has been a staple in medicine, valued for its astringent, hemostatic, and deodorizing properties.[1][2][3] Despite its long history of use in treating gastrointestinal disorders and in wound therapy, its fundamental chemical structure remained an enigma.[1][4] Often misrepresented as a simple molecular salt, its true nature was obscured by its poor crystallinity and sensitivity to standard analytical techniques.[5] Recent advancements, particularly the application of continuous rotation electron diffraction, have finally elucidated its elusive structure.[4][5] This guide reveals that bismuth subgallate is not a simple salt but a robust one-dimensional coordination polymer.[2][6] This discovery provides profound insights into its formula, explains its remarkable stability and poor solubility, and offers a clear mechanistic basis for its therapeutic actions, including its previously unreported gas sorption properties.[4] For researchers and drug development professionals, this structural clarity opens new avenues for rationally designing improved bismuth-based pharmaceuticals.[2]
The Definitive Structure: A Coordination Polymer
The definitive structural analysis of bismuth subgallate hydrate has corrected long-held misconceptions. The compound is a coordination polymer, a class of materials characterized by repeating coordination entities extending in one, two, or three dimensions.
The Corrected Chemical Formula and Polymeric Nature
The empirical formula, long a subject of debate, has been established from the crystal structure as [Bi(C₇H₅O₅)(H₂O)]ₙ·2nH₂O .[1] This formula reflects a one-dimensional (1D) polymeric chain structure.
The core of the structure consists of bismuth cations (Bi³⁺) linked by gallate ligands to form infinite rod-like chains.[7][8] This polymeric backbone is the primary reason for the compound's high thermal stability and extremely low solubility in water and common organic solvents, a critical feature for its localized action in the gastrointestinal tract.[4][9]
Visualization of the Polymeric Structure
The diagram below illustrates the simplified connectivity of the 1D coordination polymer chain, where bismuth centers are bridged by gallate ligands.
Caption: Simplified 1D chain of Bismuth Subgallate.
Coordination Chemistry of the Bismuth(III) Center
The specific coordination environment of the Bi³⁺ ion is the cornerstone of bismuth subgallate's structure and properties. It involves a unique interplay between the gallate ligand and water molecules.
Ligand Coordination Environment
The gallate anion (3,4,5-trihydroxybenzoate) is a multidentate ligand, but not all of its potential donor sites are involved in coordination to the bismuth center.
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Phenolate Oxygen Coordination : The primary interaction involves the chelation of the Bi³⁺ ion by the oxygen atoms of the three phenolic hydroxyl groups (phenolates) of the gallate ligand.[1][7] This strong chelation is a key contributor to the stability of the polymer.
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Uncoordinated Carboxylic Acid : Crucially, the carboxylic acid group of the gallate ligand does not coordinate to the bismuth center.[7] Instead, these groups extend from the polymer backbone, where they form hydrogen bonds with adjacent chains, further stabilizing the overall three-dimensional packing.[8] This coordination mode is distinct from other bismuth carboxylate structures and is fundamental to the formation of the 1D polymer.[7]
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The Dual Role of Water : Water molecules are integral to the structure in two distinct ways.[1][8]
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Bridging Ligand : One water molecule acts as a bridging ligand, directly participating in the coordination sphere of the bismuth and linking adjacent Bi³⁺ ions within the chain.
-
Pore-Dwelling Molecules : Two additional water molecules per repeating unit are not directly coordinated to the bismuth. Instead, they reside as "guest" molecules within the nanoporous channels formed by the packing of the polymer chains.[1][8]
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Bismuth Coordination Geometry
The coordination geometry around the Bi³⁺ ion is best described as a severely distorted octahedron.[8] This hemidirected coordination is characteristic of Bi³⁺ compounds and is attributed to the influence of a stereochemically active 6s² lone pair of electrons.[7]
Visualization of the Bismuth Coordination Sphere
The following diagram shows a single bismuth center and its immediate coordination environment.
Caption: Coordination sphere of the Bi(III) ion.
Tabulated Structural Data
While precise bond lengths can vary, the typical range for Bi-O interactions in such complexes provides valuable context.
| Bond Type | Typical Bond Length (Å) | Source(s) |
| Bi³⁺ – Phenolate Oxygen | 2.1 – 2.8 | [7] |
| Bi³⁺ – Carboxylate Oxygen | 2.1 – 2.8 | [7] |
| Bi³⁺ – Bridging Water | ~2.6 | [8] |
Structure-Property Relationships
The elucidation of the coordination polymer structure provides a robust framework for understanding the material's key physicochemical and therapeutic properties.
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Chemical Stability and Low Solubility : The strong, multidimensional network of covalent coordination bonds and intermolecular hydrogen bonds explains the compound's very low solubility and its notable resistance to acidic conditions, with the crystal structure remaining intact down to a pH of 1.[4][10] This ensures the active ingredient remains in the gut for localized action rather than being systemically absorbed.
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Porosity and Deodorizing Action : The packing of the 1D polymer chains creates well-defined, microporous channels throughout the material.[1][2] These channels are capable of adsorbing small gas molecules.[1] This previously unknown gas sorption property provides a direct chemical mechanism for its clinical use as an internal deodorant, where it likely binds and neutralizes volatile sulfur compounds in the gut.[2][11]
Experimental Protocols for Structural Characterization
The characterization of bismuth subgallate hydrate requires a multi-technique approach, with specialized methods needed to overcome its analytical challenges.
Representative Synthesis: Aqueous Precipitation
Causality: This standard method leverages the low solubility of the coordination polymer to drive the reaction. It is a cost-effective and scalable approach.[12]
Methodology:
-
Prepare Bismuth Nitrate Solution: Dissolve bismuth(III) nitrate pentahydrate in dilute nitric acid to prevent premature hydrolysis and formation of insoluble basic bismuth nitrates.[13]
-
Prepare Gallic Acid Solution: Dissolve gallic acid monohydrate in deionized water. Gentle heating (e.g., to 60-80°C) may be required to achieve complete dissolution.[12][14]
-
Precipitation: Slowly add the warm gallic acid solution to the bismuth nitrate solution under constant stirring. A bright yellow precipitate of bismuth subgallate will form immediately.[14][15]
-
Digestion: Continue stirring the mixture, sometimes with gentle heating, for a period (e.g., 2-4 hours) to allow for particle growth and improved filterability.[12]
-
Isolation and Washing: Isolate the yellow precipitate by filtration. Wash the filter cake thoroughly with deionized water to remove residual nitric acid and unreacted starting materials.
-
Drying: Dry the final product at a controlled temperature (e.g., 80-105°C) to a constant weight.[9][15]
Definitive Structure Elucidation: Continuous Rotation Electron Diffraction (cRED)
Causality: Traditional single-crystal X-ray diffraction is not feasible due to the microcrystalline nature of bismuth subgallate.[2][5] Furthermore, the compound is highly sensitive to the high-energy electron beams used in conventional electron diffraction, leading to rapid degradation of its crystal structure.[5][6] The cRED technique, combined with cryogenic sample cooling, overcomes both limitations by collecting a full 3D diffraction dataset from a single nanocrystal in seconds, minimizing beam exposure and preserving the sample's integrity.[6][16]
Workflow:
Caption: Workflow for cRED structural analysis.
Supporting Analytical Techniques
-
X-Ray Powder Diffraction (XRPD):
-
Purpose: To confirm the phase purity of the synthesized material and to assess its structural stability under various conditions (e.g., different pH values).[10]
-
Protocol: A small amount of the powdered sample is packed into a sample holder. The sample is irradiated with monochromatic X-rays over a range of 2θ angles. The resulting diffraction pattern is compared to a reference pattern calculated from the known crystal structure.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the water content (both coordinated and pore-dwelling) and determine the thermal decomposition profile of the polymer.[10]
-
Protocol: A precisely weighed sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant rate. The mass loss is recorded as a function of temperature. The initial weight loss below ~150°C corresponds to the loss of the three water molecules.[8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To probe the coordination environment of the gallate ligand.
-
Protocol: The sample is mixed with KBr and pressed into a pellet or analyzed using an ATR accessory. The absence of a strong, broad O-H stretch from a free carboxylic acid dimer and shifts in the positions of the phenolic C-O and O-H bands can provide evidence of coordination to the bismuth center.[10]
-
Conclusion and Future Outlook
The definitive characterization of bismuth subgallate hydrate as a microporous 1D coordination polymer marks a significant milestone in the study of medicinal bismuth compounds.[1][2] This structural knowledge provides a clear, evidence-based understanding of the properties that have made it a valuable pharmaceutical agent for over a century. For drug development professionals, this insight moves the compound from the realm of historical remedies into modern materials science, providing a basis for quality control, stability testing, and the rational design of next-generation materials.
Recent research has shown that by altering synthesis conditions, such as replacing water with other solvents like methanol, the coordination behavior of the gallate ligand can be modified to include the carboxylate group, leading to the formation of novel 2D and 3D bismuth-gallate metal-organic frameworks (MOFs).[7] This highlights a promising future direction: leveraging the structural principles of this long-established drug to create new functional materials with tailored properties for catalysis, gas separation, or advanced drug delivery applications.
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